molecular formula C7H12N2O B12873245 4-Methoxy-1-(propan-2-yl)-1H-pyrazole CAS No. 75702-88-4

4-Methoxy-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B12873245
CAS No.: 75702-88-4
M. Wt: 140.18 g/mol
InChI Key: WIRJVOVMDKBPCP-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methoxy-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-4-methoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with methoxy-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .

Industrial Production Methods: Industrial production of 1-isopropyl-4-methoxy-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron(III) chloride or palladium complexes can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-methoxy-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-4-methoxy-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-isopropyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

  • 1-Isopropyl-4-methyl-1H-pyrazole
  • 1-Isopropyl-4-ethyl-1H-pyrazole
  • 1-Isopropyl-4-phenyl-1H-pyrazole

Comparison: 1-Isopropyl-4-methoxy-1H-pyrazole is unique due to the presence of the methoxy group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. In contrast, other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activities .

Properties

CAS No.

75702-88-4

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-methoxy-1-propan-2-ylpyrazole

InChI

InChI=1S/C7H12N2O/c1-6(2)9-5-7(10-3)4-8-9/h4-6H,1-3H3

InChI Key

WIRJVOVMDKBPCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OC

Origin of Product

United States

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